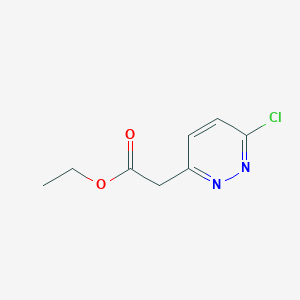

Ethyl 2-(6-chloropyridazin-3-YL)acetate

Description

Ethyl 2-(6-chloropyridazin-3-yl)acetate (CAS 1023817-10-8) is an organochlorine compound with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . Key physicochemical properties include:

- XLogP3: 1.0 (indicating moderate lipophilicity)

- Hydrogen bond donors/acceptors: 0/4

- Rotatable bonds: 4

- Storage: 2–8°C under argon .

The compound is synthesized via hydrolysis of 1-(tert-butyl) 3-ethyl 2-(6-chloropyridazin-3-yl)malonate in dichloromethane (CH₂Cl₂) using trifluoroacetic acid (TFA), followed by purification . Its primary applications include serving as an intermediate in pharmaceuticals, agrochemicals, and coordination chemistry (e.g., ligand synthesis for metal complexes) .

Properties

IUPAC Name |

ethyl 2-(6-chloropyridazin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRXXSGPQOFJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023817-10-8 | |

| Record name | ethyl 2-(6-chloropyridazin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloropyridazin-3-yl)acetate typically involves the reaction of 6-chloropyridazine with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridazin-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyridazine derivatives.

Hydrolysis: Formation of 2-(6-chloropyridazin-3-yl)acetic acid.

Reduction: Formation of 2-(6-chloropyridazin-3-yl)ethanol.

Scientific Research Applications

Synthesis and Mechanism of Action

Ethyl 2-(6-chloropyridazin-3-yl)acetate is synthesized through the reaction of 6-chloropyridazine with ethyl acetate in the presence of a base. The compound can undergo various reactions, including:

- Hydrolysis : Producing 2-(6-chloropyridazin-3-yl)acetic acid.

- Reduction : Yielding 2-(6-chloropyridazin-3-yl)ethanol.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which can lead to inhibition or modulation of biological activity .

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful for:

- Substitution Reactions : Formation of substituted pyridazine derivatives.

- Building Block for Agrochemicals : Used in the development of pesticides and herbicides.

Biology

In biological research, this compound has been investigated for its potential as:

- Enzyme Inhibitor : Studies indicate it may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulator : Its structural features allow it to interact with various receptors, potentially influencing physiological responses.

Medicine

This compound has shown promise in medicinal chemistry:

- Antimicrobial Activity : Research has demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Significant inhibition of growth |

| Fungi | Effective in reducing fungal load |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated a high level of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

-

Enzyme Inhibition Research :

- In vitro studies demonstrated that this compound can effectively inhibit specific enzymes involved in cancer cell proliferation, indicating its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridazin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Ethyl 2-(6-chloropyridazin-3-yl)acetate and Analogs

| Compound Name (CAS) | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound (1023817-10-8) | Pyridazine | Chlorine at C6, ethyl acetate at C3 | C₈H₉ClN₂O₂ | 200.62 |

| Ethyl 6-chloropyridine-3-acetate (197376-47-9) | Pyridine | Chlorine at C6, ethyl acetate at C3 | C₉H₁₀ClNO₂ | 199.64 |

| Methyl 2-(6-chloropyridin-2-yl)acetate (161807-18-7) | Pyridine | Chlorine at C6, methyl acetate at C2 | C₈H₈ClNO₂ | 185.61 |

| Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate (1246471-48-6) | Pyridazine + piperidine | Piperidine ring at C3, ethyl acetate | C₁₃H₁₈ClN₃O₂ | 283.76 |

| Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (1300712-92-8) | Pyridine + triazole | Triazole ring at C2, ethyl acetate | C₁₁H₁₁ClN₄O₂ | 278.69 |

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Solubility (Predicted) |

|---|---|---|---|---|

| This compound | 1.0 | 4 | 4 | Moderate (lipophilic) |

| Ethyl 6-chloropyridine-3-acetate | 1.2 | 3 | 4 | Moderate |

| Methyl 2-(6-chloropyridin-2-yl)acetate | 0.9 | 3 | 3 | Higher (smaller ester) |

| Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate | 1.8 | 5 | 6 | Low (bulky piperidine) |

| Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate | 1.5 | 5 | 5 | Moderate |

Key Trends :

Biological Activity

Ethyl 2-(6-chloropyridazin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 200.62 g/mol

- CAS Number : 1023817-10-8

This compound features a pyridazine ring substituted with a chlorine atom and an ethyl acetate moiety, which contributes to its reactivity and biological properties.

Synthesis Methods

This compound is typically synthesized through the following methods:

- Nucleophilic Substitution : Reaction between 6-chloropyridazine and ethyl bromoacetate in the presence of a base such as potassium carbonate.

- Industrial Production : Continuous flow reactors are often employed for enhanced efficiency and yield, utilizing catalysts to optimize reaction conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key findings include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Antimicrobial Properties : Derivatives of pyridazine compounds have been shown to exhibit antimicrobial activity, suggesting that this compound could have similar effects .

- Anti-inflammatory Effects : Research indicates that compounds containing pyridazine rings can modulate inflammatory responses, making them candidates for anti-inflammatory drug development .

The mechanism of action for this compound involves:

- Binding to Active Sites : The compound may bind to active sites on enzymes or receptors, altering their activity.

- Modulation of Signaling Pathways : By interacting with specific molecular targets, it can influence various signaling pathways within cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor for metabolic enzymes | |

| Antimicrobial | Exhibits antimicrobial properties | |

| Anti-inflammatory | Modulates inflammatory responses |

Study on Triplex-Forming PNAs

A study investigated the use of this compound as a modified nucleobase in peptide nucleic acids (PNAs). The results indicated that this compound significantly improved the stability of triplex-forming PNAs compared to other heterocycles, highlighting its potential in genetic research and therapeutic applications .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain derivatives showed IC values lower than those of established anti-inflammatory drugs like celecoxib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.